3-(2-chloro-6-fluorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chloro-6-fluorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a methyl group, and a sulfamoylphenyl group attached to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid. This intermediate can be synthesized by reacting 2-chloro-6-fluorophenyl with 5-methylisoxazole-4-carboxylic acid under controlled conditions .
The next step involves converting the carboxylic acid to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride . The resulting acid chloride is then reacted with 4-sulfamoylphenylmethylamine to form the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
- 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride
- 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid methyl ester
Uniqueness
Compared to similar compounds, 3-(2-chloro-6-fluorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide is unique due to the presence of the sulfamoylphenyl group. This functional group imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H15ClFN3O4S |
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Molecular Weight |
423.8 g/mol |
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H15ClFN3O4S/c1-10-15(17(23-27-10)16-13(19)3-2-4-14(16)20)18(24)22-9-11-5-7-12(8-6-11)28(21,25)26/h2-8H,9H2,1H3,(H,22,24)(H2,21,25,26) |
InChI Key |
MORHEOIWXDXTMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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